molecular formula C10H16O2 B14621671 2-Pinen-10-hydroxyperoxide CAS No. 58434-29-0

2-Pinen-10-hydroxyperoxide

Cat. No.: B14621671
CAS No.: 58434-29-0
M. Wt: 168.23 g/mol
InChI Key: WTHZUPXTUUVVBK-UHFFFAOYSA-N
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Description

2-Pinen-10-hydroxyperoxide: is an organic compound with the molecular formula C10H16O2 . It is a derivative of pinene, a bicyclic monoterpene commonly found in the essential oils of many plants, particularly conifers. This compound is notable for its peroxide functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pinen-10-hydroxyperoxide can be synthesized through the autoxidation of pinene. This process involves the exposure of pinene to oxygen, typically in the presence of a catalyst or under specific conditions that promote the formation of hydroperoxides. The reaction is generally carried out at room temperature, and the yield can be influenced by factors such as the concentration of oxygen and the presence of other reactive species .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale autoxidation processes. These processes are optimized for higher yields and purity, often incorporating advanced catalytic systems and controlled reaction environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-Pinen-10-hydroxyperoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex peroxides or other oxygenated derivatives.

    Reduction: The peroxide group can be reduced to form alcohols or other reduced species.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Further oxidized peroxides or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted pinene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Pinen-10-hydroxyperoxide involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. Its ability to generate ROS and its applications in various fields highlight its importance compared to other similar compounds .

Properties

CAS No.

58434-29-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(hydroperoxymethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16O2/c1-10(2)8-4-3-7(6-12-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3

InChI Key

WTHZUPXTUUVVBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)COO)C

Origin of Product

United States

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